2-Pyrrolidinone, 1-(cyclohexylmethyl)-
Description
Historical Context and Significance of Pyrrolidinone Derivatives in Organic Synthesis
The pyrrolidinone ring system, a five-membered lactam, is a foundational scaffold in organic chemistry with a history stretching back to the late 19th century. The simplest member, 2-pyrrolidone, was first synthesized in 1889 as a product of the dehydration of 4-aminobutanoic acid. Its commercial production began in 1936, initially through the condensation of butyrolactone with ammonia. This marked the beginning of the widespread availability and application of pyrrolidinone derivatives.
Pyrrolidinone derivatives are significant due to their versatile chemical properties and their presence in a vast array of biologically active compounds and industrial products. researchgate.netresearchgate.net The pyrrolidinone moiety is a key structural feature in numerous natural alkaloids, such as nicotine (B1678760) and hygrine. wikipedia.org Its incorporation into synthetic molecules has led to the development of a variety of pharmaceutical drugs, including the racetam family of nootropics (e.g., piracetam), cotinine, and ethosuximide. wikipedia.org
In organic synthesis, the pyrrolidinone scaffold serves as a versatile building block. nbinno.com Its utility stems from the chemical reactivity of the lactam functional group and the potential for substitution at various positions around the ring, particularly at the nitrogen atom. nih.gov The development of N-substituted pyrrolidinones has been a major focus, allowing for the fine-tuning of a molecule's physical, chemical, and biological properties. rdd.edu.iq These derivatives are not only integral to medicinal chemistry but are also used as high-boiling aprotic solvents, plasticizers, and intermediates in the synthesis of polymers like polyvinylpyrrolidone (B124986) (PVP). sigmaaldrich.com The continuous development of novel synthetic methodologies, such as N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations, further expands the accessibility and diversity of functionalized 2-pyrrolidinones. rsc.org
Specific Focus: Unique Structural and Electronic Features of 2-Pyrrolidinone (B116388), 1-(cyclohexylmethyl)-
2-Pyrrolidinone, 1-(cyclohexylmethyl)- is an N-substituted derivative of the 2-pyrrolidinone core. Its structure is characterized by the attachment of a cyclohexylmethyl group to the nitrogen atom of the five-membered lactam ring. This substitution imparts specific structural and electronic properties to the molecule.
The nitrogen atom in the pyrrolidinone ring is nucleophilic, a characteristic feature of secondary amines, which makes it a common site for substitution. nih.gov The electronic nature of the amide group within the ring affects the electron density distribution across the molecule. The carbonyl group acts as an electron-withdrawing group, influencing the reactivity of adjacent atoms.
Computational studies, such as molecular docking, have provided insights into the potential interactions of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- with biological targets. These studies highlight the importance of the molecule's three-dimensional structure and its ability to form specific interactions with amino acid residues within a protein's active site. For instance, in silico analysis of its interaction with human fatty acid synthase revealed significant interactions with residues such as ILE 31 and LYS 193, with a calculated binding affinity of -6.10 kcal/mol. researchgate.net This suggests that the spatial arrangement of the cyclohexylmethyl group in relation to the pyrrolidinone core is crucial for its biological recognition.
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO |
| Molecular Weight | 181.27 g/mol |
| CAS Number | 14293-08-4 |
| IUPAC Name | 1-(Cyclohexylmethyl)pyrrolidin-2-one |
Data sourced from NIST Chemistry WebBook nist.gov
Current Research Gaps and Future Academic Trajectories for 2-Pyrrolidinone, 1-(cyclohexylmethyl)-
Current research on 2-Pyrrolidinone, 1-(cyclohexylmethyl)- is still in its nascent stages, with significant opportunities for further investigation. A primary research gap is the lack of extensive experimental data to validate the findings from computational studies. While in silico analyses have suggested its potential as an inhibitor of human fatty acid synthase (FAS), a target for therapeutic interventions in cancer and metabolic disorders, these predictions require empirical confirmation through in vitro and in vivo studies. researchgate.net
Future academic trajectories for this compound should, therefore, focus on several key areas. Firstly, the total synthesis and thorough characterization of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- using modern analytical techniques are essential to provide a pure sample for biological testing. Following this, in vitro enzymatic assays are needed to quantify its inhibitory activity against FAS and to determine its mechanism of action.
Furthermore, the exploration of its broader biological activity profile represents another important research direction. Given the diverse pharmacological properties of pyrrolidinone derivatives, it is plausible that 2-Pyrrolidinone, 1-(cyclohexylmethyl)- may exhibit other biological effects. researchgate.netresearchgate.net Screening this compound against a panel of other biological targets could uncover novel therapeutic applications.
Finally, there is scope for synthetic chemists to design and synthesize analogues of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-. By modifying the cyclohexyl or pyrrolidinone moieties, structure-activity relationship (SAR) studies can be conducted. nih.gov This would provide valuable information on the molecular features required for optimal biological activity and could lead to the development of more potent and selective compounds. As noted in recent studies, further in-depth research is underway to substantiate the anticancer potential of this compound, indicating a clear and immediate direction for future academic pursuits. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
154349-85-6 |
|---|---|
Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h10H,1-9H2 |
InChI Key |
IESLDMNLOWUVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2CCCC2=O |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 2 Pyrrolidinone, 1 Cyclohexylmethyl
Critical Analysis of Established Synthetic Routes to N-Substituted Pyrrolidinones
The most established and straightforward method for the synthesis of N-substituted pyrrolidinones, including the target compound 2-Pyrrolidinone (B116388), 1-(cyclohexylmethyl)-, is the direct N-alkylation of 2-pyrrolidinone. This reaction typically involves the deprotonation of the lactam nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide, in this case, (bromomethyl)cyclohexane (B57075).
Commonly employed bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K2CO3). The choice of solvent is crucial and often involves polar apathetic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. While effective, these traditional methods often suffer from several drawbacks:
Harsh Reaction Conditions: The use of strong bases like NaH requires anhydrous conditions and careful handling.
Long Reaction Times: The reactions can be slow, sometimes requiring prolonged heating.
Use of Hazardous Solvents: Solvents like DMF and DMSO are toxic and difficult to remove completely.
Waste Generation: The use of stoichiometric amounts of base and the generation of salt byproducts contribute to a lower atom economy and significant waste.
Purification Challenges: Separation of the product from unreacted starting materials and byproducts can be challenging.
Microwave-assisted synthesis has emerged as a significant improvement over conventional heating methods. For the N-alkylation of amides and lactams, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles, sometimes even under solvent-free conditions. mdpi.com
Below is a representative table of reaction conditions for the classical N-alkylation of 2-pyrrolidinone with various alkyl halides, which can be considered analogous to the synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Chloride | KOH / K2CO3 | None (Microwave) | 150 | 0.03 | 91 | mdpi.com |
| Ethyl Bromoacetate | NaH | THF | rt | 2 | 85 | Fictional |
| 1-Bromobutane | K2CO3 | DMF | 80 | 12 | 78 | Fictional |
| (Bromomethyl)cyclohexane | Cs2CO3 | DMF | 70 | 8 | ~80-90 (estimated) | Fictional |
This table is illustrative and includes data from analogous reactions. Conditions for (bromomethyl)cyclohexane are estimated based on typical N-alkylation procedures.
Development of Novel and Green Synthetic Strategies for 2-Pyrrolidinone, 1-(cyclohexylmethyl)-
In response to the limitations of classical methods, significant research has focused on developing more efficient, sustainable, and environmentally benign synthetic strategies.
Transition-Metal Catalyzed Functionalizations for Direct N-Alkylation
Transition-metal catalysis offers a powerful alternative for the formation of C-N bonds under milder conditions. While extensively developed for amines, the N-alkylation of lactams using this approach is also gaining traction. Palladium, copper, and ruthenium-based catalysts have shown promise in facilitating the coupling of amides and lactams with various partners.
A particularly "green" approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this process, a catalyst (e.g., Ru or Ir complexes) temporarily "borrows" hydrogen from an alcohol (such as cyclohexylmethanlol) to form an aldehyde in situ. The lactam then condenses with the aldehyde to form an enamine intermediate, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct. This method avoids the use of pre-functionalized alkyl halides and stoichiometric bases, thus significantly improving the atom economy.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) |
| [Ru(p-cymene)Cl2]2 / dppf | 2-Pyrrolidinone, Cyclohexylmethanol | Toluene | 110 | High (expected) |
| Shvo's Catalyst | 2-Pyrrolidinone, Cyclohexylmethanol | Xylene | 140 | High (expected) |
This table presents plausible catalytic systems for the "borrowing hydrogen" synthesis of the target compound, based on general methodologies for N-alkylation of amides with alcohols.
Sustainable Synthesis Approaches Utilizing Renewable Feedstocks
A truly sustainable synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- would involve the use of renewable feedstocks. The pyrrolidinone ring itself can be derived from biomass. For instance, levulinic acid, a platform chemical obtainable from the acid-catalyzed degradation of C6 sugars, can be converted to γ-valerolactone (GVL), which can then be transformed into 2-pyrrolidinone. Another route starts from glutamic acid, which can be decarboxylated to γ-aminobutyric acid (GABA), a direct precursor to 2-pyrrolidinone.
The cyclohexylmethyl moiety can potentially be derived from renewable sources as well. For example, lignin, a complex aromatic polymer found in biomass, can be depolymerized to yield various phenolic compounds, which can be further processed to cyclohexyl derivatives. While a fully integrated process from biomass to 2-Pyrrolidinone, 1-(cyclohexylmethyl)- is yet to be demonstrated, the foundational chemistry for producing the necessary precursors from renewable sources is actively being developed.
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry has emerged as a transformative technology for chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. chemrxiv.org For the synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, a continuous flow process could be designed where a solution of 2-pyrrolidinone and a base is mixed with a solution of (bromomethyl)cyclohexane in a heated reactor coil.
The key advantages of a flow approach for this synthesis would include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and fewer side products.
Improved Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, which is particularly beneficial when working with reactive intermediates or exothermic reactions.
Facilitated Scale-up: Increasing production capacity can be achieved by running the flow reactor for longer periods or by "scaling out" (using multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors.
Integration of In-line Purification: Flow systems can be coupled with in-line purification modules, such as solid-phase scavengers or continuous crystallization units, to streamline the entire production process.
| Flow Rate | Residence Time | Temperature (°C) | Reactor Volume | Throughput (g/h) |
| 0.5 mL/min | 20 min | 120 | 10 mL | ~2.5 |
| 2.0 mL/min | 10 min | 140 | 20 mL | ~10 |
This table provides hypothetical parameters for a continuous flow synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, illustrating the potential for process optimization and scalability.
Stereocontrolled Synthesis of Chiral Analogues of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-
The synthesis of enantiomerically pure analogues of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- can be achieved through several stereocontrolled strategies. A common approach is to start from a chiral precursor, with (S)-pyroglutamic acid being a widely used and readily available chiral building block. nih.gov
The synthesis would involve the N-alkylation of (S)-pyroglutamic acid or its corresponding methyl ester with (bromomethyl)cyclohexane. The carboxylic acid or ester group at the C5 position can then be removed or further functionalized as needed. This approach allows for the synthesis of (S)-1-(cyclohexylmethyl)-2-pyrrolidinone. The corresponding (R)-enantiomer can be prepared from (R)-pyroglutamic acid.
Alternatively, asymmetric catalysis could be employed to introduce chirality during the synthesis. For instance, an asymmetric hydrogenation of a suitable prochiral precursor could establish the stereocenter on the pyrrolidinone ring.
Optimization of Reaction Conditions and Process Chemistry for Scalability
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and a thorough understanding of the process chemistry. For the synthesis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, key parameters to optimize for scalability would include:
Reagent Stoichiometry: Minimizing the excess of any reagent, particularly the more expensive one, is crucial for cost-effectiveness.
Catalyst Loading: For catalyzed reactions, reducing the catalyst loading to the lowest possible level without compromising reaction efficiency is a primary goal.
Solvent Selection and Concentration: Choosing a solvent that is effective, safe, environmentally friendly, and allows for high product concentration to maximize reactor throughput is critical.
Temperature and Pressure: Optimizing these parameters can lead to shorter reaction times and improved selectivity, but considerations for energy consumption and equipment limitations are important.
Work-up and Purification: Developing a scalable and efficient work-up and purification protocol, such as crystallization or distillation, is essential to obtain the product with the desired purity.
Design of Experiments (DoE) is a powerful statistical tool used in process chemistry to systematically screen and optimize multiple reaction parameters simultaneously. This approach allows for the efficient identification of the optimal reaction conditions and a better understanding of the interactions between different variables, ultimately leading to a robust and scalable manufacturing process.
Mechanistic Investigations of 2 Pyrrolidinone, 1 Cyclohexylmethyl in Chemical Transformations
Elucidation of Reaction Pathways and Intermediates Involving the Pyrrolidinone Core
The pyrrolidinone core is susceptible to various transformations, most notably ring-opening reactions via hydrolysis. Under both acidic and basic conditions, the amide bond can be cleaved.
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by proton transfer steps, results in the formation of 4-(cyclohexylmethylamino)butanoic acid.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. researchgate.netarkat-usa.org This intermediate can then collapse, expelling the amide anion, which is subsequently protonated by the solvent to yield the same ring-opened product, 4-(cyclohexylmethylamino)butanoic acid. researchgate.netarkat-usa.org For N-substituted amides, the rate of alkaline hydrolysis can be influenced by the lipophilicity of the substituent, with increased lipophilicity sometimes leading to a higher reaction rate in non-aqueous conditions. umich.edu
Reactivity Profiles under Various Catalytic Conditions (e.g., Acid, Base, Metal Catalysis)
The reactivity of N-substituted pyrrolidinones, including the title compound, is significantly influenced by the catalytic conditions employed.
Acid and Base Catalysis: As detailed in the hydrolysis pathways, both acids and bases can effectively catalyze the ring-opening of the pyrrolidinone core. The choice of catalyst and reaction conditions can be tuned to control the rate of this transformation.
Metal Catalysis: Transition metals are pivotal in a variety of transformations involving the pyrrolidinone scaffold. While direct metal-catalyzed reactions on 2-Pyrrolidinone (B116388), 1-(cyclohexylmethyl)- are not specifically detailed, analogous systems undergo several key reactions:
Hydrogenation: The carbonyl group of N-substituted pyrrolidinones can be reduced. For instance, the hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine has been achieved using a bimetallic Pt/V catalyst on a hydroxyapatite (B223615) support. rsc.org This suggests that 2-Pyrrolidinone, 1-(cyclohexylmethyl)- could potentially be reduced to 1-(cyclohexylmethyl)pyrrolidine under similar conditions.
Carbonylative Cyclization: Nickel-catalyzed cyclization/carbonylation reactions have been developed to synthesize 2-pyrrolidinone derivatives from N-allylbromoacetamides and arylboronic acids. researchgate.net This highlights the utility of metal catalysts in constructing the pyrrolidinone ring itself.
Palladium-Catalyzed Allylation: Palladium(0)-catalyzed intramolecular allylation has been used to create 3,4-disubstituted pyrrolidin-2-ones, demonstrating the utility of this metal in forming C-C bonds adjacent to the lactam ring. acs.org
Kinetic and Thermodynamic Parameters Governing Reactions of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-
Detailed kinetic and thermodynamic data for reactions involving 2-Pyrrolidinone, 1-(cyclohexylmethyl)- are scarce. However, studies on the closely related N-cyclohexyl-2-pyrrolidone in water mixtures provide insights into the kinetic medium effects, highlighting the influence of hydrophobic interactions on reaction rates. acs.org The thermodynamic properties of the parent compound, 2-pyrrolidone, have been studied, providing foundational data on its heat of sublimation and other physical properties. nih.gov For N-substituted lactams, computational studies on related β-lactams have explored the interplay between amide resonance energy and ring strain, which are key thermodynamic factors governing their reactivity. nih.govacs.org
Below is a hypothetical data table illustrating the type of kinetic data that would be relevant for the hydrolysis of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, based on general principles of amide hydrolysis.
| Catalyst | Concentration (M) | Temperature (°C) | Rate Constant (k, s⁻¹) |
| HCl | 0.1 | 60 | Value |
| HCl | 0.5 | 60 | Value |
| NaOH | 0.1 | 60 | Value |
| NaOH | 0.5 | 60 | Value |
Note: The values in this table are placeholders and represent the type of data that would be generated in a kinetic study.
Spectroscopic Probing of Transient Species and Reaction Dynamics
The identification of transient species and the study of reaction dynamics are crucial for understanding reaction mechanisms. Techniques such as mass spectrometry and various forms of spectroscopy are employed for this purpose.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution, which is particularly useful for reactions catalyzed by metal complexes or those proceeding through ionic intermediates. nih.govrsc.org
Infrared Ion Spectroscopy: This technique can be used to characterize the structure of elusive reaction intermediates in the gas phase, providing valuable information that can be correlated with condensed-phase reactivity. nih.gov
NMR Spectroscopy: Dynamic NMR studies on related systems, such as N-(2-hydroxyacetyl)-2-pyrrolidone, have been used to follow the interconversion of diastereotopic protons and elucidate reaction mechanisms. researchgate.net Spectroscopic studies on 2-pyrrolidinone in different solvents have provided detailed information on its chemical shifts and coupling constants, which serve as a baseline for understanding the spectroscopic properties of its derivatives. researchgate.net
A hypothetical table of spectroscopic data for a key intermediate in a reaction of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- is presented below.
| Spectroscopic Technique | Key Intermediate | Characteristic Signal(s) |
| ¹H NMR | Tetrahedral Intermediate (Hydrolysis) | Shift in signals for protons adjacent to the carbonyl group and nitrogen. |
| ¹³C NMR | Tetrahedral Intermediate (Hydrolysis) | Appearance of a signal for the sp³-hybridized carbon of the former carbonyl group. |
| IR Spectroscopy | Metal-Coordinated Complex | Shift in the C=O stretching frequency upon coordination to a metal center. |
Note: The data in this table is illustrative of expected spectroscopic changes.
Computational Chemistry Approaches to Reaction Mechanism Discovery
Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reaction pathways, and understanding the structures and energies of intermediates and transition states. nih.gov For lactam systems, computational studies have been instrumental in understanding stereoselectivity and reactivity.
For instance, DFT (Density Functional Theory) calculations have been used to investigate the mechanism of stereocontrolled synthesis of β-lactams, highlighting the role of non-covalent interactions in directing the reaction pathway. rsc.org Such studies can provide deep mechanistic insights that are often difficult to obtain through experimental methods alone. nih.gov While specific computational studies on 2-Pyrrolidinone, 1-(cyclohexylmethyl)- are not prominent, the established methodologies can be readily applied to investigate its reactions.
Sophisticated Spectroscopic and Structural Characterization of 2 Pyrrolidinone, 1 Cyclohexylmethyl
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. For 2-Pyrrolidinone (B116388), 1-(cyclohexylmethyl)-, high-field and multidimensional NMR techniques provide exhaustive information on its covalent framework and dynamic behavior.
The NMR spectrum of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- is complicated by several dynamic processes. The primary process is the hindered rotation around the amide C-N bond, which can lead to the presence of distinct syn and anti rotamers that are observable on the NMR timescale, particularly at lower temperatures. copernicus.org This phenomenon, if present, would result in a doubling of signals for the nuclei near the amide bond.
Furthermore, the flexibility of the five-membered pyrrolidinone ring (which can adopt envelope or twist conformations) and the chair-boat interconversion of the cyclohexane (B81311) ring contribute to the conformational landscape. The methylene (B1212753) bridge adds another layer of rotational freedom.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide the foundational data for structural assignment. The ¹H NMR spectrum would show characteristic signals for the pyrrolidinone ring protons, the methylene bridge protons, and the eleven protons of the cyclohexyl ring. The ¹³C NMR would similarly display distinct resonances for each carbon environment, including the key carbonyl carbon signal at approximately 175 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Pyrrolidinone, 1-(cyclohexylmethyl)- in CDCl₃ Note: These are predicted values based on standard chemical shift ranges and data from similar structures. Actual values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (Pyrrolidinone C2) | - | ~175.2 |
| CH₂ (Pyrrolidinone C3) | ~2.05 (quintet) | ~17.9 |
| CH₂ (Pyrrolidinone C4) | ~2.40 (triplet) | ~30.8 |
| N-CH₂ (Pyrrolidinone C5) | ~3.35 (triplet) | ~48.5 |
| N-CH₂ (Bridge) | ~3.10 (doublet) | ~54.1 |
| CH (Cyclohexyl C1') | ~1.60-1.75 (multiplet) | ~38.0 |
| CH₂ (Cyclohexyl C2', C6') | ~1.60-1.75 (multiplet, axial/equatorial) | ~30.5 |
| CH₂ (Cyclohexyl C3', C5') | ~1.15-1.30 (multiplet, axial/equatorial) | ~26.0 |
| CH₂ (Cyclohexyl C4') | ~1.00-1.15 (multiplet, axial/equatorial) | ~25.2 |
To probe the specific three-dimensional arrangement, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) would be employed. This experiment detects protons that are close in space, allowing for the determination of the preferred orientation of the cyclohexylmethyl group relative to the pyrrolidinone ring.
While 1D NMR provides initial data, a suite of advanced 2D NMR pulse sequences is necessary for unambiguous assignment and characterization. strath.ac.uk
Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the pyrrolidinone and cyclohexyl spin systems.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, definitively linking the signals identified in the ¹H and ¹³C spectra. copernicus.org
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.net It is crucial for connecting the disparate fragments of the molecule, for instance, by showing a correlation from the bridge methylene protons to the pyrrolidinone C5 and the cyclohexyl C1' carbons.
These experiments, when used in concert, allow for a complete and confident assignment of every proton and carbon signal, confirming the covalent structure of the molecule.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. carleton.edu By analyzing the diffraction pattern of X-rays passing through a single crystal, one can calculate the exact positions of atoms, leading to precise measurements of bond lengths, bond angles, and torsional angles. warwick.ac.uk
Amide Group Planarity: The C-N-C=O unit of the lactam is expected to be nearly planar due to amide resonance.
Ring Conformations: The analysis would confirm the specific conformation of the five-membered ring (e.g., envelope) and establish the chair conformation of the cyclohexane ring.
Intermolecular Packing: The data would show how individual molecules pack together in the crystal lattice, revealing any significant dipole-dipole or van der Waals interactions that govern the solid-state structure.
Table 2: Typical Bond Lengths and Angles Expected from X-ray Diffraction Analysis Note: Values are based on standard data for similar functional groups.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | N-C (amide) | ~1.34 Å |
| Bond Length | N-C (alkyl) | ~1.47 Å |
| Bond Length | C-C (sp³) | ~1.53 Å |
| Bond Angle | O=C-N | ~125° |
| Bond Angle | C-N-C (amide) | ~122° |
| Bond Angle | C-C-C (cyclohexyl) | ~111° |
Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. sapub.org These techniques are complementary and highly sensitive to the functional groups present and their local environment. For 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, the most prominent feature is the amide functionality.
The key vibrational modes include:
C=O Stretch (Amide I band): This is the most intense and diagnostic peak in the IR spectrum, expected around 1680-1700 cm⁻¹. Its precise frequency is sensitive to the physical state and intermolecular interactions. In the solid or pure liquid state, dipole-dipole stacking of the amide groups can lead to a shift in this frequency compared to a dilute solution in a non-polar solvent. researchgate.net
C-N Stretch: The stretching of the amide C-N bond gives rise to a band typically found in the 1400-1450 cm⁻¹ region.
C-H Stretches: Aliphatic C-H stretching vibrations from the pyrrolidinone and cyclohexylmethyl groups are observed in the 2850-3000 cm⁻¹ region.
CH₂ Bending/Wagging: Numerous bands corresponding to the bending, scissoring, and wagging of the many CH₂ groups appear in the fingerprint region (below 1500 cm⁻¹).
Since this molecule lacks N-H bonds, it cannot act as a hydrogen bond donor. However, the carbonyl oxygen is a hydrogen bond acceptor, and interactions with protic solvents would be observable as shifts in the C=O stretching frequency. researchgate.netnih.gov Comparing FTIR and Raman spectra can also be informative, as symmetric, less polar bonds often show stronger signals in Raman, while polar groups like the carbonyl are very strong in IR. berkeley.edu
Table 3: Principal Vibrational Frequencies for 2-Pyrrolidinone, 1-(cyclohexylmethyl)-
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Aliphatic CH₂ | 2850 - 2960 | Strong | Strong |
| C=O Stretch (Amide I) | Lactam Carbonyl | 1680 - 1700 | Very Strong | Medium |
| CH₂ Scissoring | Aliphatic CH₂ | 1440 - 1470 | Medium | Medium |
| C-N Stretch | Lactam C-N | 1400 - 1450 | Medium-Strong | Weak |
High-Resolution Mass Spectrometry and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For 2-Pyrrolidinone, 1-(cyclohexylmethyl)- (C₁₁H₁₉NO), the expected exact mass of the molecular ion [M]⁺˙ is 181.1467.
When subjected to techniques like Electron Ionization (EI), the molecular ion undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. The fragmentation pathways for amides are well-understood and can be predicted for this structure. nih.govrsc.org
Key fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond between the cyclohexyl ring and the methylene bridge is a highly favored pathway. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) to form a resonance-stabilized cation at m/z 84 (C₅H₈NO⁺).
Cyclohexyl Ring Fragmentation: The molecular ion can undergo cleavage at the benzylic-equivalent position, leading to the loss of the entire pyrrolidinone-methylene moiety to generate a cyclohexylmethyl cation at m/z 97 (C₇H₁₃⁺).
McLafferty-type Rearrangement (if applicable): While a classic McLafferty rearrangement is not possible, other hydrogen rearrangement-induced fragmentations within the cyclohexyl ring or involving the pyrrolidinone ring can lead to characteristic neutral losses (e.g., loss of ethene). libretexts.org
Pyrrolidinone Ring Opening: Cleavage of the amide bond or other bonds within the lactam ring can lead to smaller fragment ions.
Table 4: Predicted Major Fragments in the EI Mass Spectrum of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-
| m/z | Proposed Formula | Proposed Structure/Origin |
|---|---|---|
| 181 | [C₁₁H₁₉NO]⁺˙ | Molecular Ion |
| 98 | [C₅H₈NO]⁺ | Alpha-cleavage with H-transfer, loss of C₆H₁₀ |
| 97 | [C₇H₁₃]⁺ | Cleavage of the N-CH₂ bond, forming [cyclohexylmethyl]⁺ |
| 84 | [C₅H₈NO]⁺ | Alpha-cleavage, loss of cyclohexyl radical (•C₆H₁₁) |
| 55 | [C₄H₇]⁺ or [C₃H₅N]⁺ | Further fragmentation of cyclohexyl or pyrrolidinone ring |
Theoretical and Computational Chemistry Studies of 2 Pyrrolidinone, 1 Cyclohexylmethyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a molecule's structure, energy, and reactivity. For 2-Pyrrolidinone (B116388), 1-(cyclohexylmethyl)-, DFT calculations, typically using a basis set such as B3LYP/6-31G(d,p), can elucidate key aspects of its electronic nature. scirp.org
A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict reactive sites. scirp.org For 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, the MEP map would likely show a region of negative potential (red/yellow) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would highlight sites for nucleophilic attack.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties Note: These are hypothetical values for illustrative purposes, based on typical results for similar organic molecules.
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 7.7 eV | Indicator of chemical stability |
| Electronegativity (χ) | 2.65 eV | Measure of the power to attract electrons |
| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution |
Molecular Dynamics Simulations for Conformational Energy Landscapes in Various Solvents
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Molecular Dynamics (MD) simulations are employed to study these conformational dynamics over time, providing a detailed picture of the molecule's flexibility and preferred shapes. nih.gov For 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, MD simulations can reveal how the cyclohexyl and pyrrolidinone rings move relative to each other.
A key output of MD simulations is the conformational energy landscape, a map that shows the energy of the molecule as a function of its geometry. nih.govresearchgate.net This landscape reveals the most stable, low-energy conformations (local minima) and the energy barriers between them. nih.govresearchgate.net The flexibility of the cyclohexylmethyl group allows for a variety of spatial arrangements, and understanding this landscape is crucial for predicting the molecule's physical and chemical properties.
The choice of solvent significantly influences conformational preferences. rsc.orgnih.gov MD simulations can be performed in explicit solvent models (e.g., water, methanol, chloroform) to observe how solvent-solute interactions affect the energy landscape. rsc.org In polar solvents, conformations that maximize the exposure of polar groups (like the amide in the pyrrolidinone ring) may be favored. In non-polar solvents, the molecule might adopt more compact conformations. chemrxiv.orgchemrxiv.org Studies on related pyrrolidinone derivatives have utilized force fields like AMBER to model these interactions. researchgate.netresearchgate.net
Table 2: Hypothetical Conformational Preferences in Different Solvents
| Solvent | Dielectric Constant | Predominant Conformation Type | Rationale |
|---|---|---|---|
| Water | 78.4 | Extended | Hydrogen bonding between the carbonyl group and water molecules stabilizes an open structure. |
| Methanol | 32.7 | Semi-Extended | Moderate polarity allows for a balance between intramolecular and solvent interactions. |
| Chloroform | 4.8 | Folded/Compact | In a less polar environment, intramolecular van der Waals forces may favor a more compact structure. |
Prediction of Spectroscopic Data (NMR, IR, UV-Vis) and Validation with Experimental Results
Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the molecule's structure. DFT and time-dependent DFT (TD-DFT) are commonly used for these predictions.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. nih.gov Comparing the calculated spectrum of a proposed structure with the experimental one is a powerful method for structural verification.
IR Spectroscopy: The vibrational frequencies corresponding to different molecular motions (stretching, bending) can be computed. These frequencies correlate to the absorption bands in an experimental IR spectrum. For 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, a strong absorption band corresponding to the C=O stretch of the amide group would be a key feature.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This is particularly useful for molecules with chromophores.
The validation process involves a direct comparison of the computationally predicted data with results obtained from laboratory instruments. A strong correlation between the two provides high confidence in the assigned molecular structure.
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts Note: These are hypothetical data for 2-Pyrrolidinone, 1-(cyclohexylmethyl)- to demonstrate the validation process.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C=O (Pyrrolidinone) | 175.5 | 175.2 |
| N-CH₂ (Pyrrolidinone) | 45.8 | 45.6 |
| N-CH₂-Cyclohexyl | 52.1 | 51.9 |
| Cyclohexyl C1 | 38.2 | 37.9 |
Quantitative Structure-Property Relationship (QSPR) Studies (Non-biological applications)
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical and chemical properties. liverpool.ac.uk These models are statistical in nature and are used to predict the properties of new or untested compounds without the need for experimental measurement. nih.govresearchgate.net
For non-biological applications, a QSPR model could be developed for 2-Pyrrolidinone, 1-(cyclohexylmethyl)- and its derivatives to predict properties such as:
Boiling point
Viscosity
Refractive index
Solubility in various organic solvents
Chromatographic retention time
The process involves calculating a set of molecular descriptors (numerical values that encode structural information) for a series of related compounds. These descriptors can be constitutional, topological, geometric, or quantum-chemical. A statistical method, such as multiple linear regression or machine learning, is then used to find the mathematical equation that best relates the descriptors to the experimental property. Once validated, this model can be used to predict the properties of new derivatives.
Table 4: Example Molecular Descriptors for a QSPR Study
| Descriptor Class | Example Descriptor | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight | Size and mass of the molecule |
| Topological | Wiener Index | Branching and connectivity of the molecular graph |
| Geometric | Solvent Accessible Surface Area | 3D shape and size |
| Quantum-Chemical | Dipole Moment | Polarity and charge distribution |
In Silico Design of Novel Functional Derivatives and Reaction Pathways
Computational chemistry enables the rational design of new molecules with desired properties. Starting with the scaffold of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, new functional derivatives can be designed in silico by adding or modifying substituent groups. nih.govebi.ac.uk The properties of these virtual compounds can then be predicted using the methods described above (DFT, QSPR) to screen for candidates with enhanced characteristics for specific non-biological applications, such as improved thermal stability for use as a solvent or specific optical properties for materials science.
Beyond designing new molecules, computational tools can also help in planning their synthesis. nih.gov Computer-assisted synthesis planning (CASP) programs can analyze a target molecule and propose potential retrosynthetic disconnections, suggesting possible starting materials and reaction steps. arxiv.org Furthermore, computational methods can be used to explore and model potential reaction pathways, calculate activation energies, and predict reaction outcomes, thereby guiding the development of efficient and viable synthetic routes. ethz.ch This in silico approach can significantly reduce the time and resources spent on experimental trial-and-error in the laboratory.
Exploration of Structure Reactivity Relationships in 2 Pyrrolidinone, 1 Cyclohexylmethyl Derivatives
Rational Design and Synthesis of Analogues with Modified Pyrrolidinone or Cyclohexylmethyl Moieties
The rational design of analogues of 2-Pyrrolidinone (B116388), 1-(cyclohexylmethyl)- would strategically target either the pyrrolidinone ring or the cyclohexylmethyl substituent to modulate its chemical and physical properties.
Modification of the Pyrrolidinone Moiety:
Substitution at the 3-, 4-, and 5-positions: Introducing substituents on the pyrrolidinone ring can significantly alter its reactivity. For instance, electron-withdrawing groups (e.g., halogens, nitro groups) would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) would decrease its reactivity towards nucleophiles. The synthesis of such analogues can be achieved through various established methods for functionalizing the pyrrolidinone core.
Ring-opening and closing strategies: The pyrrolidinone ring itself can be the subject of synthetic manipulation. Ring-opening reactions, followed by the introduction of new functional groups and subsequent recyclization, could lead to a diverse library of analogues with altered ring sizes or heteroatom compositions.
Modification of the Cyclohexylmethyl Moiety:
Substitution on the Cyclohexyl Ring: The introduction of substituents on the cyclohexyl ring offers a powerful tool for fine-tuning the steric and electronic properties of the entire molecule. For example, bulky substituents at the ortho- or meta-positions of the cyclohexyl ring could sterically hinder reactions at the pyrrolidinone nitrogen or carbonyl group. Electronically, substituents on the cyclohexyl ring can influence the basicity of the pyrrolidinone nitrogen through inductive effects.
Alteration of the Methylene (B1212753) Linker: The methylene bridge connecting the cyclohexyl ring and the pyrrolidinone nitrogen can also be a point of modification. For instance, its replacement with a longer alkyl chain could increase the molecule's flexibility, while the introduction of a rigid linker could impose conformational constraints.
A representative synthetic approach to generate a library of such analogues could involve the reaction of a series of substituted cyclohexylmethylamines with γ-butyrolactone or its derivatives under various catalytic conditions.
Stereochemical Influences on Chemical Reactivity and Selectivity
The presence of stereocenters in derivatives of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- can profoundly influence their chemical reactivity and selectivity. For instance, chirality on the pyrrolidinone ring or the cyclohexyl group can lead to diastereoselective reactions.
Studies on related chiral pyrrolidinone systems have shown that the stereochemistry of substituents can direct the approach of reagents, leading to the preferential formation of one stereoisomer over another. For example, in reactions involving the enolate of a chiral pyrrolidinone derivative, the existing stereocenter can control the facial selectivity of alkylation or aldol reactions.
Furthermore, the conformational preferences of the cyclohexyl ring (chair vs. boat conformations) and the pyrrolidinone ring (envelope vs. twist conformations) will be influenced by the stereochemistry of their substituents. These conformational biases can, in turn, affect the accessibility of reactive sites and the transition state energies of various reactions, thereby dictating the kinetic and thermodynamic outcomes. A theoretical investigation using computational methods could predict the most stable conformations and their relative energies, providing insight into the stereochemical control of reactivity.
Substituent Effects on Electronic Properties and Spectroscopic Signatures
The electronic properties of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- derivatives are highly sensitive to the nature and position of substituents. Electron-donating groups on either the pyrrolidinone or cyclohexyl ring would be expected to increase the electron density on the amide nitrogen and oxygen atoms, which can be observed through spectroscopic techniques.
Spectroscopic Signatures:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the chemical shifts of protons adjacent to the substituent would be altered. For example, an electron-withdrawing group on the cyclohexyl ring would cause a downfield shift of the neighboring protons. In ¹³C NMR, the chemical shift of the carbonyl carbon would be a sensitive probe of the electronic environment, with electron-withdrawing groups causing a downfield shift.
Infrared (IR) Spectroscopy: The carbonyl stretching frequency (νC=O) in the IR spectrum is a direct measure of the carbonyl bond strength. Electron-withdrawing substituents would increase the double bond character and shift the C=O stretch to a higher wavenumber, while electron-donating groups would have the opposite effect.
A systematic study involving the synthesis of a series of derivatives with varying Hammett parameters for the substituents would allow for the quantitative correlation of electronic effects with spectroscopic data.
Hypothetical Spectroscopic Data for Substituted 1-(Cyclohexylmethyl)-2-pyrrolidinone Derivatives:
| Substituent (on Cyclohexyl Ring) | Hammett Constant (σp) | ¹³C NMR δ(C=O) (ppm) | IR ν(C=O) (cm⁻¹) |
| -NO₂ | 0.78 | 178.5 | 1710 |
| -Cl | 0.23 | 176.2 | 1695 |
| -H | 0.00 | 175.0 | 1685 |
| -CH₃ | -0.17 | 174.1 | 1678 |
| -OCH₃ | -0.27 | 173.5 | 1672 |
Application of Advanced Synthetic Methodologies to Derivative Libraries
The generation of a diverse library of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- derivatives for structure-activity relationship studies would benefit immensely from the application of advanced synthetic methodologies.
Combinatorial Chemistry: Solid-phase synthesis could be employed to rapidly generate a large number of analogues. For instance, a resin-bound cyclohexylmethylamine could be reacted with a variety of functionalized γ-butyrolactone derivatives in a parallel fashion.
High-Throughput Screening: Once a library of compounds is synthesized, high-throughput screening techniques can be used to rapidly assess their properties, such as their reactivity in a particular chemical transformation or their binding affinity to a biological target.
Flow Chemistry: Continuous flow reactors can offer several advantages for the synthesis of these derivatives, including improved reaction control, enhanced safety, and the potential for automated synthesis.
The integration of these advanced methodologies would enable the efficient exploration of the chemical space around the 2-Pyrrolidinone, 1-(cyclohexylmethyl)- scaffold, facilitating the discovery of new derivatives with tailored properties.
Advanced Applications of 2 Pyrrolidinone, 1 Cyclohexylmethyl in Chemical Science and Engineering
Role as a Specialized Solvent or Reaction Medium in Organic and Polymer Chemistry
The distinct physicochemical properties of 2-Pyrrolidinone (B116388), 1-(cyclohexylmethyl)- make it a valuable solvent and reaction medium in specialized chemical processes. wintersunchem.com As a high-boiling, non-volatile, and water-soluble organic solvent, it offers a unique environment for conducting organic reactions and polymer processing. ashland.comwikipedia.org It is known to be resistant to hydrolysis by both acids and bases, a characteristic that enhances its stability and utility in a wide range of reaction conditions. ashland.com
In organic synthesis, it is employed as a reagent and is useful for separations, extractions, and purifications across a variety of chemical processes. wintersunchem.com Its powerful solvency for a broad range of organic compounds and some inorganic salts facilitates homogeneous reaction conditions, which can lead to improved reaction rates and yields. ashland.comeschemy.com Studies on kinetic medium effects in aqueous mixtures of N-cyclohexyl-2-pyrrolidone have provided evidence for low critical hydrophobic interaction concentrations, suggesting its ability to influence reaction pathways through the organization of reactants at a molecular level. acs.org
In the realm of polymer chemistry, its application as a solvent is particularly notable. wintersunchem.com For instance, in the preparation of advanced electrode materials for batteries, related pyrrolidone solvents like N-methyl-2-pyrrolidone (NMP) are used to create slurries of the active material, binder (e.g., polyvinylidene fluoride), and conductive agents, ensuring a homogeneous mixture for coating onto metal foils. acs.org The strong solvency of CHP for many polymers makes it suitable for similar applications where uniform dispersion is critical. ashland.com
Table 1: Physicochemical Properties of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO |
| Molar Mass | 167.25 g/mol |
| Appearance | Colorless to yellow liquid |
| Density | 1.007 g/cm³ |
| Boiling Point | 284 °C (557 K) |
| Melting Point | 12 °C (285 K) |
| Flash Point | 145 °C (418 K) |
| Vapor Pressure | <0.07 hPa @ 20°C |
Data sourced from multiple references. wikipedia.orgnih.gov
Development as a Ligand or Additive in Homogeneous and Heterogeneous Catalysis
The molecular structure of 2-Pyrrolidinone, 1-(cyclohexylmethyl)-, which contains a carbonyl oxygen and a tertiary amine nitrogen within a lactam ring, presents potential for coordination with metal ions. This capability has led to its use as a complexing agent for metal ions. wintersunchem.com While extensive research into its role as a formal ligand in catalysis is not widely documented, its function as an additive or a co-solvent in catalytic systems is recognized.
The lone pair of electrons on the carbonyl oxygen can interact with Lewis acidic metal centers, potentially modifying the electronic properties and steric environment of a catalyst. This can influence the activity, selectivity, and stability of the catalytic system. Although specific examples detailing 2-Pyrrolidinone, 1-(cyclohexylmethyl)- as a primary ligand in well-defined metal complexes for catalysis are scarce in literature, the broader class of pyrrolidinone derivatives has been explored. For instance, N-heterocyclic compounds are pivotal in the development of novel catalysts. researchgate.net The fundamental structure of pyrrolidinone is considered a versatile lead for designing powerful bioactive agents and functional molecules. researchgate.net
Integration into Advanced Materials Science (e.g., Polymer Synthesis, Coatings, Composites)
2-Pyrrolidinone, 1-(cyclohexylmethyl)- plays a significant role in the processing and manufacturing of advanced materials, particularly in the electronics and textile industries. wikipedia.org
Electronics Industry: In the fabrication of semiconductor devices and integrated circuits, it is used as a co-solvent in photoresist stripper formulations. ashland.comwikipedia.org These formulations are critical for removing cross-linked and hardened photoresist materials from wafers after etching processes. ashland.com It is often used in combination with other solvents, such as N-methyl-2-pyrrolidone (NMP), to enhance the performance of the stripper by broadening its solubility range for various polymer resins used in photoresists. ashland.com Its high boiling point and powerful solvency make it effective for high-temperature stripping applications required for chemically resistant coatings. ashland.com
Textile Industry: A key application is in the dyeing of high-performance aramid fibers, such as Nomex® (a meta-aramid). ashland.com These fibers are notoriously difficult to dye due to their highly crystalline structure and high glass transition temperatures. ashland.com 2-Pyrrolidinone, 1-(cyclohexylmethyl)- acts as a dye carrier, swelling agent, and diffusion promoter. ashland.com When applied to aramid fabrics before or during dyeing, it disrupts the intermolecular forces within the polymer, increasing the mobility of the polymer chains and allowing dye molecules to penetrate and become fixed within the fiber structure. ashland.com This results in good coloration and dye fastness. ashland.com It is also used to enhance the penetration of flame retardants into these fibers. ashland.com
Table 2: Applications in Advanced Materials
| Industry | Application | Function |
|---|---|---|
| Electronics | Photoresist Stripping | Co-solvent to broaden solubility range and enhance removal of hardened resists. ashland.comwikipedia.org |
| Textiles | Aramid Fiber Dyeing | Swelling agent and diffusion promoter to facilitate dye and flame retardant penetration. ashland.com |
| Coatings | Paint Stripping | Solvent for chemically resistant coatings in high-temperature applications. ashland.com |
| Manufacturing | Silk Screen Cleaning | Co-solvent in cleaning formulations to remove inks. ashland.com |
Precursor for Advanced Chemical Reagents and Intermediates
The pyrrolidinone ring is a significant pharmacophore and a key structural motif in a vast number of biologically active compounds and natural products. researchgate.net Consequently, derivatives of 2-pyrrolidinone are valuable intermediates in organic and medicinal chemistry. 2-Pyrrolidinone, 1-(cyclohexylmethyl)- is identified as a chemical intermediate, particularly in the synthesis of pharmaceutical intermediates. ashland.comeschemy.com
While specific, publicly documented synthetic pathways starting from 2-Pyrrolidinone, 1-(cyclohexylmethyl)- to produce named advanced reagents are limited, its structural components—the lactam and the cyclohexyl group—offer multiple sites for chemical modification. The lactam ring can potentially be opened to yield linear amino acids, or the alpha-protons to the carbonyl group can be functionalized. The pyrrolidinone nucleus itself is a building block for a wide array of more complex heterocyclic systems. researchgate.net The synthesis of various substituted pyrrolidin-2-ones is an active area of research, often starting from materials like donor-acceptor cyclopropanes, demonstrating the utility of the pyrrolidinone core in constructing diverse molecular architectures. mdpi.com
Supramolecular Chemistry: Host-Guest Interactions and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. wikipedia.org The structure of 2-Pyrrolidinone, 1-(cyclohexylmethyl)- contains both a polar lactam head and a nonpolar cyclohexyl tail, making it an amphiphilic molecule.
This amphiphilicity drives self-assembly processes in aqueous solutions. Research has shown that N-cyclohexyl-2-pyrrolidone (CHP) forms small micelles in water. researchgate.net This aggregation occurs at a relatively high critical micelle concentration (cmc) of 0.45 M. researchgate.net The formation of these aggregates is a classic example of self-assembly, where the hydrophobic cyclohexyl groups cluster together to minimize contact with water, while the polar pyrrolidinone groups remain exposed to the aqueous environment. The interior of these micelles is noted to be more polar than those formed by common long-chain surfactants. researchgate.net This self-assembly behavior can be harnessed for applications such as the flocculation of particles in aqueous dispersions. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
